molecular formula C4H8O3 B14633760 Oxolane-2,3-diol CAS No. 56072-67-4

Oxolane-2,3-diol

Cat. No.: B14633760
CAS No.: 56072-67-4
M. Wt: 104.10 g/mol
InChI Key: LBTOSGHVABTIRX-UHFFFAOYSA-N
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Description

Oxolane-2,3-diol, also known as tetrahydrofuran-2,3-diol, is a cyclic ether with the chemical formula C₄H₈O₂. This compound is a derivative of tetrahydrofuran, where two adjacent carbon atoms in the ring are substituted with hydroxyl groups. It is a versatile compound with significant applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxolane-2,3-diol can be synthesized through several methods. One common approach involves the oxidation of tetrahydrofuran using oxidizing agents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions to introduce the hydroxyl groups at the 2 and 3 positions .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of maleic anhydride to produce 1,4-butanediol, which is then cyclized to form tetrahydrofuran. Subsequent oxidation of tetrahydrofuran yields this compound .

Chemical Reactions Analysis

Types of Reactions

Oxolane-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form dicarboxylic acids.

    Reduction: Reduction reactions can convert this compound into tetrahydrofuran.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace hydroxyl groups with halides.

Major Products

    Oxidation: Dicarboxylic acids.

    Reduction: Tetrahydrofuran.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Oxolane-2,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxolane-2,3-diol involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups. These hydroxyl groups can form hydrogen bonds, making the compound a good solvent and reactant in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxolane-2,3-diol is unique due to the presence of two adjacent hydroxyl groups, which impart distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where such functionality is required.

Properties

CAS No.

56072-67-4

Molecular Formula

C4H8O3

Molecular Weight

104.10 g/mol

IUPAC Name

oxolane-2,3-diol

InChI

InChI=1S/C4H8O3/c5-3-1-2-7-4(3)6/h3-6H,1-2H2

InChI Key

LBTOSGHVABTIRX-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1O)O

Origin of Product

United States

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